3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile
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Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a dioxaborinane ring attached to a hydroxybenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction temperature is typically maintained between 50-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-cyanobenzaldehyde or 4-cyanobenzophenone.
Reduction: Formation of 4-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester
Uniqueness
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile is unique due to the presence of both a hydroxybenzonitrile and a dioxaborinane ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO3/c1-12(2)7-16-13(17-8-12)10-5-9(6-14)3-4-11(10)15/h3-5,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKAFWNVFDGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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